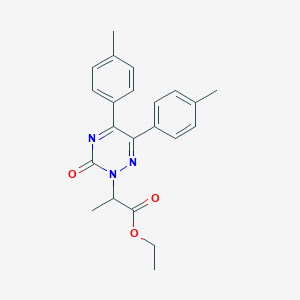![molecular formula C15H34Cl3N3 B012804 N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE CAS No. 101607-37-8](/img/structure/B12804.png)
N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride is a complex organic compound with a bicyclic structure. This compound is part of the diazabicyclo nonane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo(3.3.1)nonane derivatives often involves multi-step processes. One common method is the [3+2] cycloaddition reaction, which involves the reaction of azomethine ylides with activated alkenes. This reaction is typically carried out under thermal, ultrasonic, or microwave conditions in the presence of a catalyst such as triethylamine . The reaction conditions can vary, but ethanol is often used as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3,9-Diazabicyclo(3.3.1)nonane derivatives can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazabicyclo nonane moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3,9-Diazabicyclo(3.3.1)nonane derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: Investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets. These compounds can act as enzyme inhibitors or receptor ligands, modulating various biochemical pathways. For example, some derivatives have been shown to interact with nicotinic acetylcholine receptors, affecting neurotransmission .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo(3.3.1)nonane: Known for its high affinity for dopamine transporters.
2,3,6,7,9-Pentaazabicyclo(3.3.1)nona-3,7-diene: Used in the treatment of psychotic and neurodegenerative disorders.
Uniqueness
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride is unique due to its specific structural features and the presence of the diethylamino propyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
101607-37-8 |
|---|---|
分子式 |
C15H34Cl3N3 |
分子量 |
362.8 g/mol |
IUPAC名 |
N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C15H31N3.3ClH/c1-4-17(5-2)10-7-11-18-12-14-8-6-9-15(13-18)16(14)3;;;/h14-15H,4-13H2,1-3H3;3*1H |
InChIキー |
ZRFYWZVRTSQINE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
正規SMILES |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
同義語 |
N,N-diethyl-3-(9-methyl-7,9-diazabicyclo[3.3.1]non-7-yl)propan-1-amine trihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


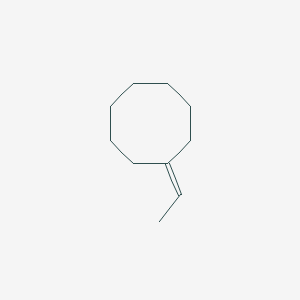
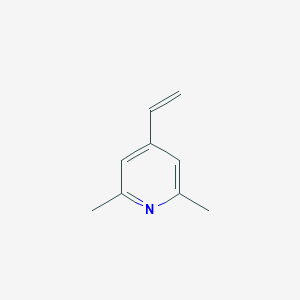
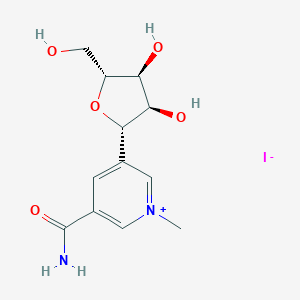

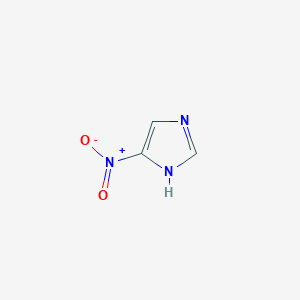
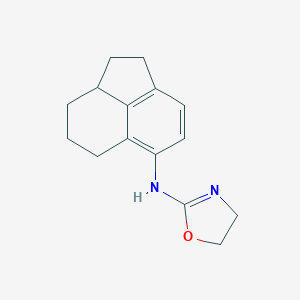
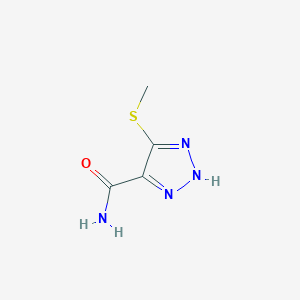
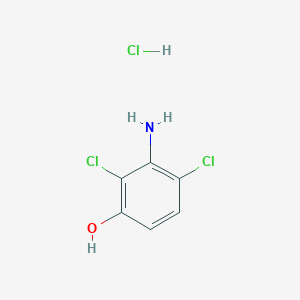

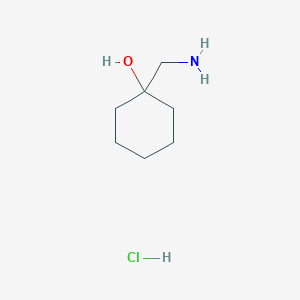
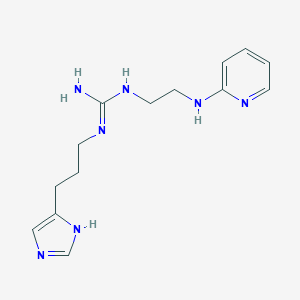
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B12746.png)
![5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12747.png)
